molecular formula C15H17NO2S B6426974 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pent-4-enamide CAS No. 2327364-52-1

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pent-4-enamide

Cat. No.: B6426974
CAS No.: 2327364-52-1
M. Wt: 275.4 g/mol
InChI Key: DLQWINSLVICQNN-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pent-4-enamide is an organic compound that belongs to the class of amides It features a benzothiophene moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pent-4-enamide can be achieved through several synthetic routes. One common method involves the reaction of 1-benzothiophene-3-carboxylic acid with 2-aminoethanol to form the intermediate 2-(1-benzothiophen-3-yl)-2-hydroxyethylamine. This intermediate is then reacted with pent-4-enoyl chloride under basic conditions to yield the final product.

Reaction Steps:

  • Formation of Intermediate:

    • 1-benzothiophene-3-carboxylic acid + 2-aminoethanol → 2-(1-benzothiophen-3-yl)-2-hydroxyethylamine
    • Conditions: Reflux in an appropriate solvent (e.g., toluene) with a dehydrating agent (e.g., thionyl chloride).
  • Formation of Final Product:

    • 2-(1-benzothiophen-3-yl)-2-hydroxyethylamine + pent-4-enoyl chloride → this compound
    • Conditions: Basic medium (e.g., triethylamine) in an inert solvent (e.g., dichloromethane).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Formation of N-[2-(1-benzothiophen-3-yl)-2-oxoethyl]pent-4-enamide.

    Reduction: Formation of N-[2-(1-benzothiophen-3-yl)-2-aminoethyl]pent-4-enamide.

    Substitution: Formation of halogenated derivatives of the benzothiophene ring.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pent-4-enamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Studies: Investigated for its interactions with various enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: Employed as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amide and hydroxyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pent-4-enamide can be compared with other similar compounds, such as:

    N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]acetamide: Similar structure but with an acetamide group instead of a pent-4-enamide group.

    N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propionamide: Similar structure but with a propionamide group instead of a pent-4-enamide group.

    N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]butyramide: Similar structure but with a butyramide group instead of a pent-4-enamide group.

Uniqueness:

  • The presence of the pent-4-enamide group in this compound provides unique reactivity and potential for further functionalization compared to its analogs.
  • The benzothiophene moiety imparts specific electronic properties that can influence its interactions with biological targets and materials.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-2-3-8-15(18)16-9-13(17)12-10-19-14-7-5-4-6-11(12)14/h2,4-7,10,13,17H,1,3,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQWINSLVICQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC(C1=CSC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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